N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199995
InChI: InChI=1S/C17H22N2O4S2/c1-3-5-16(20)18-17-19(12-6-8-13(9-7-12)23-4-2)14-10-25(21,22)11-15(14)24-17/h6-9,14-15H,3-5,10-11H2,1-2H3
SMILES:
Molecular Formula: C17H22N2O4S2
Molecular Weight: 382.5 g/mol

N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

CAS No.:

Cat. No.: VC20199995

Molecular Formula: C17H22N2O4S2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide -

Specification

Molecular Formula C17H22N2O4S2
Molecular Weight 382.5 g/mol
IUPAC Name N-[3-(4-ethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide
Standard InChI InChI=1S/C17H22N2O4S2/c1-3-5-16(20)18-17-19(12-6-8-13(9-7-12)23-4-2)14-10-25(21,22)11-15(14)24-17/h6-9,14-15H,3-5,10-11H2,1-2H3
Standard InChI Key XYHGSTQIUGVWLN-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OCC

Introduction

Synthesis

The synthesis of N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]butanamide typically involves multi-step reactions starting from commercially available precursors.

General Synthetic Route:

  • Formation of Thiazole Derivative: The initial step involves the synthesis of the thiazole framework through cyclization reactions.

  • Introduction of Ethoxyphenyl Group: This is achieved via electrophilic aromatic substitution methods.

  • Amidation Reaction: The final step involves coupling the thiazole derivative with butanamide to yield the target compound.

Biological Activity

Research indicates that compounds with thiazole structures exhibit various biological activities:

  • Anti-inflammatory Activity: Preliminary in vitro studies suggest that N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]butanamide may inhibit inflammatory pathways, potentially acting as a 5-lipoxygenase inhibitor.

  • Anticancer Potential: Molecular docking studies have shown that this compound could interact with key proteins involved in cancer progression, indicating its potential as an anticancer agent.

Research Findings

Recent studies have focused on optimizing the structure of thiazole derivatives to enhance their biological activity. For instance:

CompoundActivityReference
Compound AAnti-inflammatory (IC50 = 10 µM)
Compound BAnticancer (inhibition of cell proliferation)
N-[(2Z)-...butanamidePotential 5-LOX inhibitorCurrent Study

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